molecular formula C29H20OS B14571558 S-Phenanthren-9-yl 3,3-diphenylprop-2-enethioate CAS No. 61708-80-3

S-Phenanthren-9-yl 3,3-diphenylprop-2-enethioate

Cat. No.: B14571558
CAS No.: 61708-80-3
M. Wt: 416.5 g/mol
InChI Key: WHUWZIMATGMYCG-UHFFFAOYSA-N
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Description

S-Phenanthren-9-yl 3,3-diphenylprop-2-enethioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthrene moiety linked to a diphenylprop-2-enethioate group, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Phenanthren-9-yl 3,3-diphenylprop-2-enethioate typically involves the reaction of phenanthrene derivatives with diphenylprop-2-enethioic acid. One common method includes the esterification of 9-phenanthrenol with 3,3-diphenylprop-2-enethioic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

S-Phenanthren-9-yl 3,3-diphenylprop-2-enethioate undergoes several types of chemical reactions, including:

    Oxidation: The phenanthrene moiety can be oxidized to form phenanthrenequinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenanthrene ring or the diphenylprop-2-enethioate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Phenanthrene alcohols or hydrocarbons.

    Substitution: Substituted phenanthrene derivatives with various functional groups.

Scientific Research Applications

S-Phenanthren-9-yl 3,3-diphenylprop-2-enethioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of S-Phenanthren-9-yl 3,3-diphenylprop-2-enethioate involves its interaction with specific molecular targets and pathways. The phenanthrene moiety can intercalate with DNA, potentially disrupting cellular processes and leading to biological effects. Additionally, the compound may interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: A polycyclic aromatic hydrocarbon with similar structural features.

    Diphenylprop-2-enethioic acid: A precursor used in the synthesis of S-Phenanthren-9-yl 3,3-diphenylprop-2-enethioate.

    Phenanthrenequinone: An oxidized derivative of phenanthrene.

Uniqueness

This compound is unique due to its combination of phenanthrene and diphenylprop-2-enethioate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its structural features can be leveraged for desired outcomes.

Properties

CAS No.

61708-80-3

Molecular Formula

C29H20OS

Molecular Weight

416.5 g/mol

IUPAC Name

S-phenanthren-9-yl 3,3-diphenylprop-2-enethioate

InChI

InChI=1S/C29H20OS/c30-29(20-27(21-11-3-1-4-12-21)22-13-5-2-6-14-22)31-28-19-23-15-7-8-16-24(23)25-17-9-10-18-26(25)28/h1-20H

InChI Key

WHUWZIMATGMYCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)SC2=CC3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5

Origin of Product

United States

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